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Quantitative Data on Oxime V

Parameter Value Details / Context

Sweetening
Potency

~450 times sweeter

than sucrose

Based on a comparison to a 2% sucrose solution [1].

Natural Source
Status

Newly identified Previously only known as a synthetic compound; first

reported as a natural product from citrus [1].

Synthetic Origin Reported in 1976 First created as a synthetic analog to the sweetener

perillartine [1].

Experimental Context and Protocols

The quantitative data originates from a metabolomics-based screening study. Here is an overview of the

methodological approach:

Research Objective: To efficiently identify natural sweeteners and sweetness-enhancing compounds

in citrus cultivars [1].
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Sample Material: The study screened 11 unique citrus cultivars, including grapefruit hybrids, sweet

oranges, and mandarins, from the University of Florida's breeding program [1].
Identification Technique: Researchers used liquid chromatography coupled with high-resolution

mass spectrometry (LC-HRMS) to analyze the chemical makeup. Taste-modulating compounds were
identified by correlating chemical data with sensory evaluation (taste) through a multivariate data
analysis approach [1].
Outcome: This method successfully identified eight sweeteners or sweetness-enhancing

compounds, with Oxime V being a key finding. The study demonstrates that this screening strategy
can be applied to other natural resources to discover taste modulators [1].

Research Workflow for Natural Sweetener Discovery

The following diagram illustrates the experimental workflow from the cited study, which you can adapt for

similar research:
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Workflow for identifying sweeteners from natural sources.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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